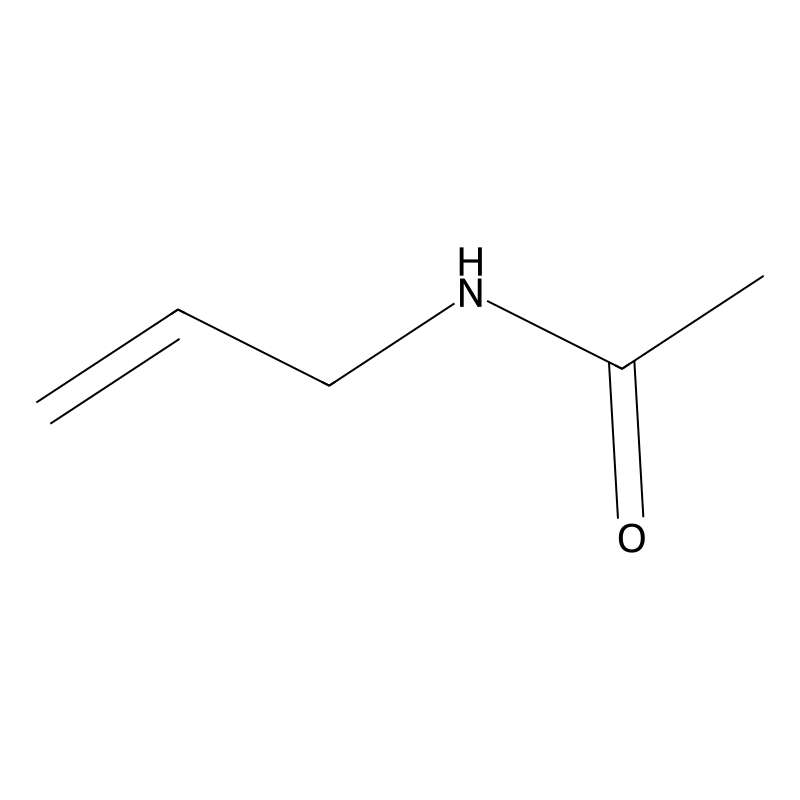

N-Allylacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Melatonin

One key application of N-Allylacetamide is in the synthesis of melatonin (N-acetyl-5-methoxytryptamine). Melatonin is a hormone produced in the pineal gland, regulating sleep-wake cycles and other seasonal functions. Several studies explore using N-Allylacetamide as a starting material for melatonin production. One approach involves a two-step process:

- Hydroformylation: N-Allylacetamide undergoes a reaction with carbon monoxide and hydrogen gas in the presence of a rhodium catalyst to form N-acetyl-4-aminobutanal.

- Fischer indole reaction: The resulting N-acetyl-4-aminobutanal then reacts with a suitable indole derivative to form melatonin. This method offers advantages like using a non-toxic starting material and potentially reducing hazardous byproducts compared to traditional methods.

Organic Synthesis through Carbonylative Reactions

Research also explores N-Allylacetamide's potential in other carbonylative reactions, which involve the introduction of a carbonyl group (C=O) into a molecule. Studies investigate using palladium catalysts to achieve transformations like:

- Hydrocarboxylation: N-Allylacetamide reacts with carbon monoxide and water to form different carboxylic acids. However, controlling the reaction pathway and minimizing side reactions remains a challenge.

- Arylative Cyclization: N-Allylacetamide can react with aryl halides (aromatic compounds with a halogen atom) under specific conditions to form substituted oxazoline rings. These ring structures have potential applications in medicinal chemistry.

N-Allylacetamide is characterized by an allyl group attached to the nitrogen of an acetamide. It appears as a colorless liquid with a boiling point ranging from 97 to 102 °C at a pressure of 14 Torr and a melting point of 64-65 °C . The compound has a density of approximately 1.4582 g/cm³ at 23 °C . Its structure can be represented as follows:

textH2C=CH-CH2-NH-C(=O)-CH3

- Hydroformylation: Catalyzed reactions involving N-Allylacetamide have been shown to proceed rapidly in aqueous environments, particularly when using rhodium catalysts .

- Arylative Cyclization: This reaction occurs when N-Allylacetamide is treated with aryl halides in the presence of sodium t-butoxide and palladium catalysts, leading to cyclized products .

- Allylic Rearrangement: The compound undergoes rearrangement facilitated by triosmium cluster complexes, demonstrating its reactivity under mild conditions .

Research indicates that N-Allylacetamide exhibits notable biological activities. For instance, it has been studied for its potential effects in medicinal chemistry, particularly in the synthesis of bioactive compounds. Its derivatives may play roles in drug development due to their structural characteristics that allow for modification and functionalization.

N-Allylacetamide can be synthesized through several methods:

- Direct Alkylation: The reaction of acetamide with allyl bromide or allyl chloride under basic conditions can yield N-Allylacetamide.

- Catalytic Hydroformylation: As mentioned earlier, this method employs catalytic systems to introduce functional groups efficiently .

- Amine Reactions: The compound can also be synthesized through reactions involving allylamine and acetic anhydride or acetyl chloride.

N-Allylacetamide finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.

- Agriculture: The compound may be used in developing agrochemicals.

- Material Science: Its derivatives can be utilized in polymer chemistry for producing novel materials.

N-Allylacetamide has several analogs that exhibit similar structural features but differ in functional groups or substituents. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Allylamine | C₃H₅N | Primary amine; lacks carbonyl functionality |

| Acetamide | C₂H₅NO | Simple amide; no allylic group |

| N-Benzylacetamide | C₉H₁₁NO | Contains a benzyl group; more complex structure |

N-Allylacetamide is distinct due to its combination of an allylic group and an acetamido functional group, allowing for diverse reactivity and applications not seen in simpler amides or amines.

N-Allylacetamide (CAS No. 692-33-1) is an organonitrogen compound with the molecular formula C₅H₉NO and a molecular weight of 99.13 g/mol. Its IUPAC name, N-prop-2-enylacetamide, reflects its structure: an acetamide group (-NH-C(=O)-CH₃) bonded to an allyl moiety (CH₂=CH-CH₂-). The compound’s SMILES notation (CC(=O)NCC=C) and InChIKey (DVQCXAUFUOFSDW-UHFFFAOYSA-N) further define its connectivity.

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₉NO | |

| Boiling Point | 130–131°C (at 2.1 kPa) | |

| Density | 0.9608 g/cm³ (20°C) | |

| Melting Point | 64–65°C | |

| Canonical SMILES | CC(=O)NCC=C |

Synonyms include N-acetylallylamine, Acetamide-N-allyl, and UNII-PJT0M8Y9MO.

Historical Context and Discovery

N-Allylacetamide emerged as a subject of interest in mid-20th-century organic chemistry. Early studies in the 1960s explored its reactivity in aziridinium salt synthesis, as demonstrated by Sondheimer’s work on quaternization reactions. A pivotal advancement occurred in 2000, when Verspui et al. utilized its hydroformylation in an aqueous two-phase system to synthesize N-acetyl-5-methoxytryptamine (melatonin), showcasing its utility in streamlined reaction workflows.

The compound’s role expanded with the development of palladium-catalyzed arylative cyclization by Fujino et al. in 2009, enabling efficient construction of benzyl-substituted oxazolines. These milestones underscore its transition from a simple amide to a strategic intermediate in complex molecule synthesis.

Significance in Organic Synthesis and Industrial Chemistry

N-Allylacetamide’s allyl group confers unique reactivity, making it indispensable in:

Palladium-Catalyzed Reactions

- Arylative Cyclization: With aryl halides, sodium tert-butoxide, and Pd catalysts, N-Allylacetamide forms oxazolines—key motifs in ligands and pharmaceuticals. For example:

$$

\text{N-Allylacetamide} + \text{Ar-X} \xrightarrow{\text{Pd, } t\text{-BuONa}} \text{Benzyl-substituted oxazoline}

$$

This method achieves yields >70% and tolerates diverse substituents.

Hydroformylation and Carbonylation

- In inverted aqueous two-phase systems, Rh-catalyzed hydroformylation produces β-formyl derivatives, intermediates for melatonin synthesis.

Industrial Production

- Continuous flow reactors optimize its synthesis from allylamine and acetic anhydride, achieving >98% purity and scalability. Key parameters include:

| Parameter | Value |

|---|---|

| Residence Time | 10–15 minutes |

| Temperature | 30–50°C |

| Catalyst | None required |

Comparative Reactivity

N-Allylacetamide’s allyl group differentiates it from analogs:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| N-Methylacetamide | Lacks unsaturated bond | No cyclization or allylic reactions |

| N-Benzylacetamide | Aromatic substituent | Limited participation in Diels-Alder |

| Allylamine | Primary amine, no carbonyl group | Less nucleophilic at nitrogen |

This reactivity profile enables applications in heterocycle synthesis, polymer chemistry, and cross-coupling reactions, cementing its role in both academic and industrial settings.

Laboratory-Scale Synthesis Protocols

Nucleophilic Acylation of Allylamine Derivatives

The nucleophilic acylation of allylamine represents the most widely employed synthetic approach for N-allylacetamide production [2] [3]. This methodology relies on the fundamental principle of nucleophilic acyl substitution, where the nitrogen atom of allylamine acts as a nucleophile attacking the electrophilic carbonyl carbon of an acylating agent [4] [5].

Acetic Anhydride-Mediated Synthesis

The reaction between allylamine and acetic anhydride constitutes the primary method for N-allylacetamide synthesis . Under optimized conditions, allylamine acts as a nucleophile, attacking the carbonyl carbon of acetic anhydride through an addition-elimination mechanism [2] [3]. The reaction proceeds via formation of a tetrahedral intermediate, followed by elimination of acetate to yield N-allylacetamide and acetic acid as the primary byproduct [4].

The reaction typically occurs at room temperature over 20 hours, achieving yields of 85-95% . The mild reaction conditions and high conversion efficiency make this approach particularly suitable for laboratory-scale synthesis. However, the formation of acetic acid as a byproduct necessitates the use of excess base for neutralization [2].

Acetyl Chloride-Based Protocols

Alternative nucleophilic acylation employs acetyl chloride as the acylating agent [3] [6]. This methodology, commonly referred to as the Schotten-Baumann reaction when conducted in biphasic systems, offers several advantages including rapid reaction kinetics and high yields (90-95%) [3] [6].

The mechanism proceeds through initial nucleophilic attack by allylamine on the carbonyl carbon of acetyl chloride, forming a tetrahedral intermediate. Subsequent elimination of chloride ion yields N-allylacetamide and hydrogen chloride [3]. The reaction requires the presence of a base to neutralize the hydrochloric acid formed during the process [6].

In aprotic solvents such as dichloromethane or tetrahydrofuran, the reaction typically completes within 2-4 hours at room temperature [3]. When conducted in biphasic aqueous-organic systems, the reaction benefits from simplified workup procedures, although careful management of the phase interface is required [6].

Mechanistic Considerations

The nucleophilic acylation mechanism involves several key steps. Initial coordination of the allylamine nitrogen to the electrophilic carbonyl carbon forms a zwitterionic tetrahedral intermediate [4] [5]. The stability of this intermediate depends on the leaving group ability of the acyl derivative employed. For acetic anhydride, the acetate leaving group provides moderate stability, while acetyl chloride benefits from the excellent leaving group properties of chloride [5].

The rate-determining step typically involves the formation of the tetrahedral intermediate, with subsequent elimination proceeding rapidly [4]. Electronic effects of substituents on the allyl group can influence reaction rates, with electron-donating groups enhancing nucleophilicity and accelerating the reaction [7].

Catalytic Carbonylation Approaches

Catalytic carbonylation represents an advanced synthetic methodology for N-allylacetamide production, offering direct incorporation of carbon monoxide into the molecular framework [8] [9]. This approach, while more complex than traditional acylation methods, provides unique advantages for industrial applications and offers atom-economical synthesis routes [10] [11].

Palladium-Catalyzed Carbonylation of Allylamines

Palladium-catalyzed carbonylation of allylamines has emerged as a powerful method for synthesizing β,γ-unsaturated amides, including N-allylacetamide [8] [9]. The reaction proceeds under carbon monoxide atmosphere in the presence of palladium-phosphine catalysts, typically achieving good yields of the desired amide products [8].

The reaction mechanism involves several key steps. Initial coordination of the allylamine substrate to the palladium center is followed by insertion of carbon monoxide to form an acyl-palladium intermediate [12] [11]. Subsequent reaction with acetic acid or acetate sources leads to formation of N-allylacetamide with regeneration of the active palladium catalyst [8].

Typical reaction conditions employ palladium dichloride or palladium acetate as catalyst precursors, combined with phosphine ligands such as triphenylphosphine or bis(diphenylphosphino)ethane [8] [11]. The reaction requires elevated temperature (110°C) and moderate to high carbon monoxide pressure (50 atmospheres) to achieve satisfactory conversion rates [8].

Rhodium and Alternative Metal Catalysts

While palladium remains the most extensively studied catalyst for carbonylation reactions, alternative transition metals have shown promise for specific applications [13] [14]. Rhodium-based catalysts, particularly effective for hydroformylation reactions, can be adapted for amide synthesis through appropriate ligand selection and reaction condition optimization [13].

Iron and ruthenium complexes have also demonstrated utility in carbonylation reactions, offering potential advantages in terms of cost and environmental impact [13]. However, these alternative catalysts typically require more forcing conditions and may exhibit lower selectivity compared to palladium-based systems [13].

CO₂ as Carbon Source

Recent developments have explored the use of carbon dioxide as an alternative carbon source for carbonylation reactions [10]. This approach involves initial reduction of CO₂ to carbon monoxide using hydrogen and appropriate catalysts, followed by traditional carbonylation methodology [10]. While still in development stages, this methodology offers potential environmental benefits by utilizing atmospheric CO₂ as a feedstock [10].

Industrial Manufacturing Processes

Industrial production of N-allylacetamide requires consideration of scalability, safety, and economic factors beyond those relevant to laboratory synthesis [15] [16] [17]. Manufacturing processes must optimize yield, purity, and throughput while minimizing waste generation and environmental impact [16] [18].

Continuous Flow Reactor Technology

Continuous flow reactor systems have gained prominence for industrial amide production due to their ability to provide consistent product quality and enhanced safety profiles [19]. For N-allylacetamide synthesis, continuous flow systems typically employ the acetic anhydride-allylamine reaction under optimized conditions .

The continuous process involves precise control of reactant feed rates, temperature profiles, and residence times to maximize conversion while minimizing byproduct formation . Temperature control becomes critical in continuous systems, as the exothermic nature of the acylation reaction can lead to thermal runaway if not properly managed [19].

Typical industrial continuous flow processes achieve yields of 90-95% with residence times of 15-30 minutes . The continuous nature of the process allows for real-time monitoring and adjustment of reaction parameters, leading to improved batch-to-batch consistency [19].

Large-Scale Batch Processing

Traditional batch processing remains widely employed for N-allylacetamide production, particularly for smaller-scale commercial applications [18] [17]. Batch processes offer greater flexibility in terms of product specifications and can be more easily adapted for multiple product lines [17].

Industrial batch reactors typically employ glass-lined or stainless steel construction to ensure product purity and prevent contamination [18]. Reaction volumes can range from hundreds of liters to several thousand liters, depending on production requirements [18].

Temperature control in large-scale batch reactors requires careful consideration of heat transfer limitations and mixing efficiency [18]. The use of internal cooling coils or external heat exchangers becomes necessary to maintain optimal reaction temperatures throughout the batch [17].

Green Chemistry Approaches

Modern industrial processes increasingly emphasize green chemistry principles to minimize environmental impact and reduce waste generation [16] [20]. For N-allylacetamide production, this includes the development of solvent-free reaction conditions and the use of more benign catalysts and reagents [16].

Enzymatic amidation has emerged as a promising green chemistry approach for amide synthesis [20]. While currently limited in scale and substrate scope, enzymatic processes offer advantages in terms of selectivity, mild reaction conditions, and biodegradability of catalysts [20].

Water-based reaction systems have also been developed for large-scale amide synthesis, eliminating the need for organic solvents and simplifying downstream processing [18]. These aqueous systems typically employ water-soluble catalysts and can be operated at ambient pressure and temperature [18].

Purification Techniques and Quality Control

The purification of N-allylacetamide from crude reaction mixtures requires careful selection of appropriate techniques based on the nature of impurities present and the desired final purity specifications [21] [22] [23]. Industrial purification processes must balance efficiency, cost, and environmental considerations while achieving stringent quality standards [24].

Recrystallization Methods

Recrystallization represents the most widely employed purification technique for N-allylacetamide due to its effectiveness and scalability [22] [25] [23]. The method exploits temperature-dependent solubility differences between the target compound and impurities to achieve separation [22].

Optimal solvent selection is critical for successful recrystallization. For N-allylacetamide, binary solvent systems such as ethyl acetate-hexane or methanol-water provide excellent results [25]. The compound should exhibit high solubility in the hot solvent mixture and limited solubility upon cooling [22].

The recrystallization process typically involves complete dissolution of the crude material in a minimal volume of hot solvent, followed by controlled cooling to promote crystal formation [22] [23]. Slow cooling rates generally produce larger, more easily filtered crystals, while rapid cooling may lead to fine precipitates that are difficult to isolate [25].

Industrial recrystallization processes often employ seeded crystallization to control particle size distribution and improve filtration characteristics [24]. The addition of seed crystals provides nucleation sites and promotes uniform crystal growth [24].

Chromatographic Purification

Column chromatography provides high-resolution separation capabilities for N-allylacetamide purification, particularly when dealing with closely related impurities [21] [26]. Silica gel represents the most commonly employed stationary phase, utilizing normal-phase separation mechanisms [26].

Gradient elution systems typically employ hexane-ethyl acetate mixtures, starting with non-polar conditions and progressing to more polar compositions [26]. This approach allows for effective separation of N-allylacetamide from both more polar and less polar impurities [21].

For analytical and preparative applications, reversed-phase high-performance liquid chromatography (HPLC) offers superior resolution and reproducibility [26]. Water-acetonitrile gradient systems with UV detection at 280 nanometers provide sensitive detection and quantification capabilities [27].

Hydrophilic interaction liquid chromatography (HILIC) has emerged as an effective technique for polar amide compounds [28] [29]. HILIC separations employ polar stationary phases with organic-aqueous mobile phases, providing complementary selectivity to reversed-phase systems [30].

Advanced Separation Techniques

Solid-phase extraction (SPE) techniques offer advantages for large-scale purification applications due to their simplicity and reproducibility [31]. C18-bonded silica cartridges can effectively retain N-allylacetamide from aqueous solutions, allowing for concentration and purification in a single step [31].

The SPE process typically involves sample loading in aqueous solution, washing with water or weak organic solvents to remove polar impurities, followed by elution with methanol or acetonitrile [31]. This approach provides recovery yields of 75-85% with purities exceeding 90% [31].

Liquid-liquid extraction remains an important technique for initial purification steps, particularly for removing ionic impurities and reaction byproducts [24]. Dichloromethane-water partitioning effectively separates N-allylacetamide from water-soluble salts and excess base [24].

Quality Control Analytical Methods

Comprehensive quality control of N-allylacetamide requires multiple analytical techniques to ensure product specifications are met [27] [32] [33]. High-performance liquid chromatography with UV detection serves as the primary method for purity determination and impurity profiling [27].

HPLC methods typically employ C18 reversed-phase columns with water-acetonitrile gradients and UV detection at 280 nanometers [27]. Method validation parameters include linearity, precision, accuracy, and detection limits, with typical detection limits of 1-5 micrograms per milliliter [27].

Gas chromatography-mass spectrometry (GC-MS) provides structural confirmation and sensitive detection of trace impurities [32] [33]. The method offers excellent separation capabilities and mass spectrometric identification of unknown compounds [32].

Nuclear magnetic resonance (NMR) spectroscopy serves as the definitive method for structural verification and purity assessment [34] [35]. Both proton and carbon-13 NMR provide detailed structural information and can quantify impurities at levels as low as 0.1% [34].

Infrared spectroscopy offers rapid functional group identification and can detect structural anomalies [36] [34]. The characteristic amide carbonyl stretch at 1680-1630 wavenumbers and N-H stretching vibrations provide diagnostic information for compound identification [36].

Process Monitoring and Control

Real-time process monitoring employs in-line analytical techniques to ensure consistent product quality during manufacturing [24]. Near-infrared spectroscopy and Raman spectroscopy offer non-invasive monitoring capabilities for reaction progress and product formation [24].

Statistical process control methods track key quality parameters over time, identifying trends and deviations that may require corrective action [24]. Control charts for purity, yield, and physical properties enable proactive quality management [24].

Batch-to-batch variation analysis helps identify sources of variability and optimize process parameters for improved consistency [24]. Multivariate statistical analysis can identify correlations between process variables and final product quality [24].